Heteroclitin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

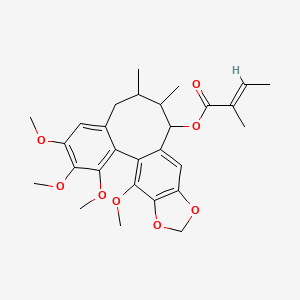

C28H34O8 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+ |

InChI Key |

PZUDCPSZWPLXKT-NTEUORMPSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of Heteroclitin B: A Lignan from Kadsura heteroclita

A Technical Guide on its Origin, Discovery, and Characterization

Introduction

Heteroclitin B, a member of the dibenzocyclooctadiene lignan (B3055560) family of natural products, represents a significant discovery from the medicinal plant Kadsura heteroclita (Roxb.) Craib. This plant has a long history in traditional medicine, particularly in China, for treating a variety of ailments. The isolation and characterization of its chemical constituents, including a diverse array of lignans (B1203133), have been a focus of phytochemical research. This in-depth guide provides a comprehensive overview of the origin, discovery, and structural elucidation of this compound, catering to researchers, scientists, and professionals in drug development.

Origin and Discovery

This compound is a naturally occurring compound isolated from the stems of Kadsura heteroclita, a plant belonging to the Schisandraceae family. The initial discovery of a series of related lignans, including the compound later identified as this compound (also referred to as Heteroclitin C in some chemical databases), was a result of systematic phytochemical investigations into the plant's chemical composition. These early studies aimed to identify the bioactive principles responsible for the plant's therapeutic properties.

The seminal work that led to the characterization of this compound was a 1992 study published in Phytochemistry by Chen et al. This research detailed the isolation and structure elucidation of several dibenzocyclooctadiene lignans from Kadsura heteroclita. While the publication may not have used the "this compound" nomenclature, it laid the foundational work for identifying a compound with the corresponding chemical structure.

The PubChem database identifies this compound with the Chemical Abstracts Service (CAS) number 140460-42-0 and the IUPAC name [(9S,10S,11S)-3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate . This nomenclature indicates that this compound is an ester derivative of a core dibenzocyclooctadiene lignan structure.

Experimental Protocols

The isolation and characterization of this compound, along with its analogues, involve a series of meticulous experimental procedures. The general workflow for isolating such lignans from Kadsura heteroclita is outlined below. It is important to note that specific details may vary slightly between different research groups, but the fundamental principles remain consistent.

Plant Material Collection and Preparation

-

Collection: The stems of Kadsura heteroclita are collected and authenticated by a botanist.

-

Drying and Pulverization: The plant material is air-dried in the shade to prevent the degradation of chemical constituents. The dried stems are then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is typically extracted exhaustively with a moderately polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the desired compounds.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Solvent-Solvent Partitioning: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This initial fractionation step separates compounds based on their polarity.

-

Column Chromatography: The fractions enriched with lignans (typically the chloroform and ethyl acetate fractions) are then subjected to column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of solvents, such as petroleum ether-ethyl acetate or chloroform-methanol, is used to separate the compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions obtained from column chromatography that show the presence of the target compounds are further purified using preparative HPLC. This technique offers higher resolution and is crucial for obtaining pure compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

The general workflow for the isolation of this compound is depicted in the following diagram:

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula (C₂₈H₃₄O₈).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for elucidating the detailed structure.

-

¹H NMR: Provides information about the number and types of protons and their neighboring protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR: Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Circular Dichroism (CD) Spectroscopy: This technique is often used to determine the absolute stereochemistry of chiral centers within the molecule by comparing the experimental CD spectrum with that of known related compounds or with quantum chemical calculations.

Quantitative Data

As of the current literature review, specific quantitative data on the biological activity of this compound is not widely available. This may be due to its relatively lower abundance compared to other lignans from Kadsura heteroclita or a lack of extensive biological screening. However, many related dibenzocyclooctadiene lignans isolated from the same plant have demonstrated significant biological activities. For context, a summary of the reported activities for some other Heteroclitin analogues is provided below.

Table 1: Reported Biological Activities of Selected Heteroclitin Analogues from Kadsura heteroclita

| Compound | Biological Activity | Potency (IC₅₀ / EC₅₀) | Reference |

| Heteroclitin D | Anti-HIV | - | [1] |

| Heteroclitin F | Anti-HIV | - | [1] |

| Heteroclitin H | - | Not Reported | [2] |

| Heteroclitin I | Anti-HIV | EC₅₀ = 1.6 µg/mL | [1] |

| Heteroclitin J | Anti-HIV | - | [1] |

Note: The absence of a value indicates that the activity was reported but a specific potency value was not provided in the cited abstract.

Signaling Pathways

Detailed studies on the specific signaling pathways modulated by this compound have not yet been reported. However, based on the known biological activities of other dibenzocyclooctadiene lignans, it is plausible that this compound could interact with various cellular signaling cascades. Lignans from the Schisandraceae family have been reported to exhibit a range of biological effects, including anti-inflammatory, antiviral, and anticancer activities. These effects are often mediated through the modulation of key signaling pathways.

A hypothetical logical relationship for investigating the potential signaling pathway of a bioactive lignan like this compound is presented below. This diagram illustrates a general approach to identifying the molecular targets and pathways affected by a novel compound.

References

The Biosynthetic Pathway of Heteroclitin B in Kadsura heteroclita: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) found in Kadsura heteroclita, exhibits a range of promising biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide delineates the putative biosynthetic pathway of this compound, integrating findings from transcriptomic analyses of K. heteroclita and enzymatic studies of related species within the Schisandraceae family. The pathway commences with the general phenylpropanoid pathway, leading to the formation of monolignol precursors. These precursors undergo stereospecific dimerization, followed by a series of reductive modifications and a key intramolecular oxidative cyclization to form the characteristic dibenzocyclooctadiene scaffold. The final steps involve specific tailoring reactions to yield this compound. This guide provides a detailed overview of the proposed enzymatic steps, supporting quantitative data from transcriptomic studies, detailed experimental protocols from key research, and a visual representation of the metabolic cascade.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that can be divided into three main stages:

-

Stage 1: Phenylpropanoid Pathway and Monolignol Synthesis: The pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of core enzymatic reactions then convert L-phenylalanine into the key monolignol precursor, coniferyl alcohol.

-

Stage 2: Dimerization and Formation of the Dibenzylbutane Scaffold: Two molecules of coniferyl alcohol undergo oxidative coupling to form a lignan dimer. This initial dimer is then subject to a series of reductive steps to yield a dibenzylbutane lignan intermediate, which is a critical precursor for the formation of the dibenzocyclooctadiene ring.

-

Stage 3: Formation of the Dibenzocyclooctadiene Scaffold and Tailoring Reactions: The dibenzylbutane intermediate undergoes a crucial intramolecular C-C oxidative coupling to form the characteristic eight-membered ring of the dibenzocyclooctadiene lignans (B1203133). Following the formation of this core structure, a series of tailoring reactions, including hydroxylations, methylations, and acylations, are proposed to occur to yield the final structure of this compound.

The following diagram provides a visual representation of the proposed biosynthetic pathway.

Figure 1: Putative biosynthetic pathway of this compound in Kadsura heteroclita.

Key Enzymes and Their Proposed Roles

The biosynthesis of this compound is catalyzed by a series of enzymes, many of which have been identified through transcriptomic studies of K. heteroclita and homologous pathways in related species.[1]

Stage 1: Phenylpropanoid Pathway

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester.

-

p-Coumaroyl-Shikimate 3'-Hydroxylase (C3'H): Another P450 enzyme that hydroxylates the coumaroyl moiety.

-

Caffeoyl-CoA O-Methyltransferase (CCOMT): Methylates the newly introduced hydroxyl group.

-

Cinnamoyl-CoA Reductase (CCR): Reduces the CoA ester to an aldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the aldehyde to coniferyl alcohol.

Stage 2: Dimerization and Reduction

-

Laccases/Peroxidases: Catalyze the oxidation of coniferyl alcohol to form radicals.

-

Dirigent Proteins (DIR): Guide the stereospecific coupling of monolignol radicals to form pinoresinol.[2]

-

Pinoresinol-Lariciresinol Reductase (PLR): Sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol.

-

Secoisolariciresinol Dehydrogenase (SDH): Converts secoisolariciresinol to the dibenzylbutane intermediate.

Stage 3: Dibenzocyclooctadiene Formation and Tailoring

-

Cytochrome P450 (CYP719G1b): This enzyme, identified in the related species Schisandra chinensis, is proposed to catalyze the key intramolecular C-C oxidative coupling of the dibenzylbutane intermediate to form the dibenzocyclooctadiene scaffold.[3][4] Homologous CYPs are likely present in K. heteroclita.

-

Other Cytochrome P450s (CYPs) and O-Methyltransferases (OMTs): A series of these enzymes are responsible for the specific hydroxylation and methylation patterns observed on the dibenzocyclooctadiene core.

-

Acyltransferase: Based on the structure of this compound, which contains an angelic acid ester moiety, a specific acyltransferase is proposed to catalyze the final esterification step.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available, transcriptomic analysis of Kadsura heteroclita has identified numerous unigenes encoding for enzymes in the general lignan biosynthetic pathway. The expression levels of these genes provide insights into the metabolic activity in different tissues.[1]

| Enzyme Family | Number of Unigenes Identified in K. heteroclita | General Expression Pattern |

| Phenylalanine Ammonia-Lyase (PAL) | 12 | Higher in roots and stems |

| Cinnamate 4-Hydroxylase (C4H) | 5 | Higher in roots and stems |

| 4-Coumarate:CoA Ligase (4CL) | 16 | Varied expression across tissues |

| Caffeoyl-CoA O-Methyltransferase (CCOMT) | 4 | Higher in roots and stems |

| Cinnamoyl-CoA Reductase (CCR) | 11 | Higher in roots and stems |

| Cinnamyl Alcohol Dehydrogenase (CAD) | 18 | Higher in roots and stems |

| Dirigent Protein (DIR) | 18 | Higher in roots and stems |

| Pinoresinol-Lariciresinol Reductase (PLR) | Not specified | Not specified |

Data summarized from the transcriptome analysis of K. heteroclita.[1] The higher expression of many pathway genes in the roots and stems suggests these are the primary sites of lignan biosynthesis in the plant.[1]

Experimental Protocols

The elucidation of the dibenzocyclooctadiene lignan biosynthetic pathway has relied on a combination of transcriptomics, heterologous expression, and in vitro enzyme assays. The following are representative protocols based on key studies in the field.[3][4]

Transcriptome Analysis of Kadsura heteroclita

-

Objective: To identify candidate genes involved in lignan biosynthesis.

-

Methodology:

-

Plant Material: Roots, stems, and leaves were collected from K. heteroclita seedlings.

-

RNA Extraction: Total RNA was extracted from each tissue using a commercial kit (e.g., TRIzol reagent). RNA quality and quantity were assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Library Construction and Sequencing: mRNA was enriched using oligo(dT) magnetic beads. The enriched mRNA was fragmented, and cDNA libraries were synthesized. The libraries were then sequenced on a high-throughput platform (e.g., Illumina HiSeq).

-

De Novo Assembly and Annotation: The clean reads were assembled into unigenes using software like Trinity. The assembled unigenes were then annotated by blasting against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to predict their functions.

-

Differential Gene Expression Analysis: The expression levels of unigenes in different tissues were calculated (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads) to identify tissue-specific expression patterns of pathway-related genes.

-

Heterologous Expression and Enzyme Assays for CYP719G1b

-

Objective: To functionally characterize the enzyme responsible for the formation of the dibenzocyclooctadiene ring.

-

Methodology:

-

Gene Cloning: The full-length coding sequence of the candidate gene (e.g., SchCYP719G1b) was amplified by PCR from cDNA of the source plant.

-

Vector Construction: The amplified gene was cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation and Expression: The expression vector was transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). The transformed yeast was cultured in induction medium to express the recombinant protein.

-

Microsome Isolation: Yeast cells expressing the CYP enzyme were harvested, and microsomes containing the membrane-bound enzyme were isolated by differential centrifugation.

-

In Vitro Enzyme Assay: The reaction mixture, containing the isolated microsomes, the dibenzylbutane lignan substrate, and a P450 reductase partner with NADPH, was incubated at an optimal temperature.

-

Product Analysis: The reaction was stopped, and the products were extracted with an organic solvent (e.g., ethyl acetate). The extracted products were then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the dibenzocyclooctadiene scaffold by comparing the retention time and mass spectrum with an authentic standard.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Kadsura heteroclita is proposed to follow the general route established for dibenzocyclooctadiene lignans in the Schisandraceae family. While transcriptomic data from K. heteroclita provides a strong foundation by identifying candidate genes for most of the enzymatic steps, the specific enzymes responsible for the final tailoring reactions that produce this compound remain to be functionally characterized. Future research should focus on the heterologous expression and in vitro characterization of the candidate CYPs, OMTs, and acyltransferases from K. heteroclita to fully elucidate the pathway. This knowledge will be instrumental in developing metabolic engineering strategies to increase the production of this medicinally important compound.

References

- 1. Mimicking Oxidative Radical Cyclizations of Lignan Biosynthesis - SYNFORM - Thieme Chemistry [thieme.de]

- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into angiosperm evolution and lineage-specialized lignan biosynthesis from the early-diverging Schisandra genome - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Profile of Heteroclitin B: A Lignan with Anti-Inflammatory and Cytotoxic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known biological activities of Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from medicinal plants such as Kadsura coccinea and Schisandra chinensis. This document synthesizes the available scientific data on its anti-inflammatory and cytotoxic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures.

Core Biological Activities

This compound has demonstrated notable bioactivity in two primary areas: inflammation and oncology. The compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. Furthermore, it has shown cytotoxic activity against a range of human cancer cell lines.

Anti-Inflammatory Activity

This compound has been identified as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide production in murine microglial BV-2 cells. This activity suggests its potential as a therapeutic agent for inflammatory conditions, particularly those involving excessive NO production. The primary mechanism for this is the inhibition of inducible nitric oxide synthase (iNOS) expression.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The available data, presented in terms of GI50 (Growth Inhibition 50), indicates a broad-spectrum anti-proliferative effect.

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: Anti-Inflammatory Activity of this compound

| Biological Activity | Cell Line | Method | Endpoint | Result |

| Inhibition of Nitric Oxide Production | Murine Microglial BV-2 Cells | Griess Assay | Nitrite (B80452) Concentration | Active Inhibitor |

| Inhibition of iNOS Expression | Murine Macrophage RAW264.7 Cells | Not Specified | iNOS Protein Levels | Inhibits Expression[1][2] |

Note: A specific IC50 value for the inhibition of nitric oxide production by this compound is not yet publicly available in the reviewed literature.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | GI50 (µg/mL) |

| A549 | Lung Carcinoma | 5.1–20.0 |

| DU145 | Prostate Carcinoma | 5.1–20.0 |

| KB | Nasopharyngeal Carcinoma | 5.1–20.0 |

| HCT-8 | Ileocecal Adenocarcinoma | 5.1–20.0 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices for the respective assays.

Nitric Oxide Inhibition Assay (Griess Assay)

This protocol describes the determination of nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

Cell Line: Murine Microglial BV-2 Cells

Methodology:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce nitric oxide production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the cell culture medium. Include a vehicle control (without this compound) and a negative control (without LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol outlines the Sulforhodamine B (SRB) assay, a method used to determine cell viability based on the measurement of cellular protein content.[3][4][5][6][7]

Cell Lines: A549, DU145, KB, HCT-8

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water to remove the TCA and air dry completely.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for the anti-inflammatory activity of this compound and the workflows for the key experimental protocols.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for the Nitric Oxide Inhibition Assay.

Caption: Experimental workflow for the SRB Cytotoxicity Assay.

References

- 1. Encyclopedia of Traditional Chinese Medicines Vol. 3 PDF | PDF | Traditional Chinese Medicine | Pharmacology [scribd.com]

- 2. Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications - Vol. 3 - Isolated Compounds H-M | PDF | Traditional Chinese Medicine | Pharmacology [scribd.com]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. SRB assay for measuring target cell killing [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Heteroclitin B: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Pharmacological Profile, Cytotoxic Mechanisms, and Experimental Evaluation of a Promising Dibenzocyclooctadiene Lignan (B3055560).

Introduction

Heteroclitin B is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Kadsura and Schisandra genera, notably Kadsura heteroclita[1][2]. Lignans (B1203133) from these genera have a history of use in traditional medicine and have garnered significant scientific interest for their diverse and potent biological activities[2][3][4][5][6]. This technical guide provides a comprehensive analysis of the currently understood pharmacological effects of this compound, with a primary focus on its cytotoxic properties against cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to facilitate further investigation and potential therapeutic application. While cytotoxicity is the most extensively documented activity, this guide also touches upon other reported pharmacological effects, including potential anti-inflammatory and vasorelaxant properties.

Cytotoxic Effects of this compound

The predominant pharmacological activity attributed to this compound is its ability to inhibit the growth of various human cancer cell lines. This has been consistently demonstrated through in vitro cytotoxicity assays.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified in several studies, primarily using the Sulforhodamine B (SRB) and MTT assays. The following tables summarize the available growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values.

Table 1: Growth Inhibition (GI₅₀) of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µg/mL) | Reference |

| A549 | Lung Carcinoma | 5.1–20.0 | [4][7] |

| DU145 | Prostate Carcinoma | 5.1–20.0 | [4][7] |

| KB | Nasopharyngeal Carcinoma | 5.1–20.0 | [4][7] |

| HCT-8 | Ileocecal Adenocarcinoma | 5.1–20.0 | [4][7] |

Table 2: 50% Inhibitory Concentration (IC₅₀) of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| KB | Nasopharyngeal Carcinoma | 1.2 | [2] |

| LNCaP | Prostate Carcinoma | 1.5 | [2] |

| Lu1 | Lung Carcinoma | 5.2 | [2] |

Mechanism of Cytotoxic Action

While specific mechanistic studies on this compound are limited, the broader class of dibenzocyclooctadiene lignans is known to induce cancer cell death through a variety of mechanisms, including the induction of apoptosis and cell cycle arrest[3][7]. It is plausible that this compound shares these mechanisms of action.

Induction of Apoptosis

Many dibenzocyclooctadiene lignans exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells. This often involves the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events may include the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK) signaling, and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family[3][4].

Cell Cycle Arrest

Disruption of the normal cell cycle progression is another hallmark of anticancer compounds. Some lignans have been shown to cause cell cycle arrest at various phases (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation[7]. This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

Figure 1: Potential cytotoxic signaling pathways of this compound.

Anti-inflammatory Effects

Beyond its cytotoxic properties, there are indications that this compound may possess anti-inflammatory activity. This is consistent with the pharmacological profile of other dibenzocyclooctadiene lignans, which have been shown to exert anti-inflammatory effects[2][3][6].

Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory action of many natural products, including some lignans, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[3][8][9][10]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, compounds can effectively suppress the inflammatory response. While direct evidence for this compound is pending, this remains a highly probable mechanism of its potential anti-inflammatory action.

Figure 2: Potential inhibition of the NF-κB pathway by this compound.

Other Potential Pharmacological Effects

Blood Tonic and Vasorelaxant Effects

Some traditional uses and early studies have suggested that compounds from Kadsura species may have "blood tonic" and vasorelaxant effects. One study mentioned an effect of "heteroclitind" (potentially a related compound) on the rat thoracic aorta, suggesting a possible role in modulating vascular tone. However, detailed mechanistic studies and quantitative data for this compound in these areas are currently lacking in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the cytotoxic effects of this compound.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Cell Fixation: After the incubation period, gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.

-

Washing: Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove excess TCA. Air-dry the plates.

-

Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Repeat this washing step at least three times.

-

Dye Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance (optical density) of the solubilized dye using a microplate reader at a wavelength of approximately 540 nm.

Figure 3: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of this compound and a vehicle control for the desired duration.

-

MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.

Conclusion and Future Directions

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines, establishing it as a compound of interest for oncological research. While the precise molecular mechanisms are yet to be fully elucidated for this compound itself, the evidence from the broader class of dibenzocyclooctadiene lignans suggests that its anticancer effects are likely mediated through the induction of apoptosis and cell cycle arrest. Furthermore, the potential for anti-inflammatory activity via inhibition of the NF-κB pathway warrants further investigation.

For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells to pinpoint its molecular targets.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Pharmacological Activities: Investigating the anti-inflammatory and vasorelaxant properties of this compound in more detail.

A thorough understanding of the full pharmacological spectrum of this compound will be crucial for unlocking its potential as a novel therapeutic agent.

References

- 1. Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications - Vol. 3 - Isolated Compounds H-M | PDF | Traditional Chinese Medicine | Pharmacology [scribd.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ChemFaces Product List - ChemFaces [chemfaces.com]

- 9. Glycyrrhizic acid | CAS:1405-86-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. researchgate.net [researchgate.net]

Exploring the Untapped Potential of Heteroclitin B in Cancer Research: A Prospective Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document addresses the growing interest in the therapeutic potential of natural compounds, specifically focusing on Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560). Our initial investigation into the existing scientific literature reveals a significant gap: to date, no published studies have directly evaluated the efficacy or mechanism of action of this compound in the context of cancer research. However, the broader family of dibenzocyclooctadiene lignans (B1203133), isolated from plants of the Kadsura and Schisandra genera, has demonstrated considerable promise as a source of novel anticancer agents.[1][2][3][4][5]

This technical guide, therefore, serves as a forward-looking roadmap for the scientific community. It outlines a proposed research framework to systematically investigate the potential of this compound as a therapeutic candidate in oncology. By drawing parallels with structurally similar and well-studied lignans, we provide hypothetical experimental designs, potential data interpretation frameworks, and speculative mechanistic pathways that could guide future research endeavors.

This compound: A Profile of the Unknown

This compound is a dibenzocyclooctadiene lignan that has been isolated from several plant species within the Schisandraceae family, including Kadsura heteroclita, Kadsura coccinea, and Schisandra chinensis.[6][7][8] While its chemical structure is characterized, its biological activities, particularly in relation to cancer, remain unexplored.

A Proposed Research Trajectory for this compound in Oncology

To unlock the potential of this compound, a phased, multi-disciplinary research approach is recommended. This would begin with foundational in vitro studies and progress to more complex in vivo models, mirroring the drug discovery pipeline.

Phase 1: In Vitro Cytotoxicity and Anti-proliferative Screening

The initial step is to assess the direct impact of this compound on cancer cell viability and proliferation across a diverse panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HL-60 [leukemia]) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Compound Preparation: this compound will be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which will then be serially diluted in culture media to achieve a range of final concentrations.

-

Cell Seeding and Treatment: Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the media will be replaced with fresh media containing varying concentrations of this compound or DMSO as a vehicle control.

-

Incubation: The plates will be incubated for 48 to 72 hours.

-

MTT Assay: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution will be added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals will be dissolved in DMSO.

-

Data Acquisition: The absorbance at 570 nm will be measured using a microplate reader.

-

Data Analysis: Cell viability will be expressed as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.

Hypothetical Data Presentation:

The following table illustrates how quantitative data from such an experiment could be structured. The IC50 values are purely illustrative and based on findings for other cytotoxic lignans from Kadsura species.[9][10]

| Cell Line | Cancer Type | Hypothetical IC50 of this compound (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| A549 | Lung Carcinoma | 22.1 |

| HCT116 | Colorectal Carcinoma | 18.9 |

| HL-60 | Promyelocytic Leukemia | 8.2[9] |

| HEK293 | Normal Kidney | > 100 |

Experimental Workflow for In Vitro Screening:

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Phase 2: Elucidating the Mechanism of Action

Assuming this compound demonstrates significant and selective cytotoxicity, the next phase would focus on understanding its molecular mechanism of action. Based on the known activities of other dibenzocyclooctadiene lignans, key areas of investigation would include the induction of apoptosis and cell cycle arrest.[1][2][5]

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Cell Treatment: Cancer cells (e.g., HL-60, based on hypothetical sensitivity) will be treated with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cells will be harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and Propidium Iodide (PI) will be added.

-

After incubation in the dark, cells will be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cells will be harvested, washed, and fixed in ice-cold 70% ethanol.

-

Fixed cells will be treated with RNase A and stained with PI.

-

The DNA content of the cells will be analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Hypothetical Signaling Pathway: Induction of Apoptosis

Many dibenzocyclooctadiene lignans induce apoptosis through the intrinsic (mitochondrial) pathway.[3] A potential mechanism for this compound could involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: A hypothetical intrinsic apoptosis pathway modulated by this compound.

Phase 3: In Vivo Efficacy Studies

Positive in vitro results would warrant progression to in vivo models to assess the anti-tumor efficacy and safety of this compound.

Experimental Protocol: Xenograft Mouse Model

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) will be used.

-

Tumor Implantation: Human cancer cells (e.g., HL-60) will be subcutaneously injected into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, mice will be randomized into treatment and control groups. This compound, dissolved in a suitable vehicle, will be administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group will receive the vehicle alone. A positive control group treated with a standard chemotherapeutic agent could also be included.

-

Monitoring: Tumor volume and body weight will be measured regularly.

-

Endpoint: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Hypothetical Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | - | 1500 ± 250 | - |

| This compound | 10 | 950 ± 180 | 36.7 |

| This compound | 25 | 600 ± 120 | 60.0 |

| Positive Control | Varies | 450 ± 100 | 70.0 |

Future Directions and Conclusion

This proposed research framework provides a comprehensive strategy to evaluate the anticancer potential of this compound. While no direct evidence currently exists for its activity, the extensive research on the broader class of dibenzocyclooctadiene lignans provides a strong rationale for this investigation.[1][3][4][10] The multi-targeted effects observed for related compounds, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK, suggest that this compound could be a promising candidate for further development.[1][3]

The successful execution of the outlined studies would not only elucidate the therapeutic potential of this compound but also contribute valuable knowledge to the field of natural product-based cancer drug discovery. The scientific community is encouraged to pursue this line of inquiry to determine if this compound can be developed into a novel therapeutic agent for the treatment of cancer.

References

- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sentosacy.com [sentosacy.com]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. Antiproliferative effects of dibenzocyclooctadiene lignans isolated from Schisandra chinensis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heteroclitins (D, H, I, J): Properties and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a specific class of dibenzocyclooctadiene lignans (B1203133) known as Heteroclitins, focusing on types D, H, I, and J. These compounds, primarily isolated from plants of the Kadsura genus, have garnered scientific interest for their potential therapeutic properties. This document collates available physicochemical data, biological activities, and relevant experimental methodologies to serve as a foundational resource for ongoing and future research.

Overview of Heteroclitins

Heteroclitins are a subgroup of lignans characterized by a dibenzocyclooctadiene core structure. They are natural products found in various species of the Schisandraceae family, notably Kadsura heteroclita. Research into these compounds has revealed a range of biological activities, including ion channel modulation and antiviral potential, making them promising candidates for further investigation in drug discovery.

Physicochemical and Biological Properties

The following tables summarize the known quantitative data for Heteroclitins D, H, I, and J. Data for Heteroclitins H and J are limited in publicly accessible literature.

Table 1: Physicochemical Properties of Heteroclitins

| Heteroclitin Type | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Class |

| D | C₂₇H₃₀O₈ | 482.52[1][2] | Lignan |

| H | Not Available | Not Available | Dibenzocyclooctadiene Lignan |

| I | C₂₂H₂₄O₇ | 400.42[3] | Dibenzocyclooctadiene Lignan |

| J | Not Available | Not Available | Dibenzocyclooctadiene Lignan |

Table 2: Biological Activities of Heteroclitins

| Heteroclitin Type | Primary Biological Activity | Quantitative Data (IC₅₀/EC₅₀) |

| D | L-type Calcium Channel Inhibition | Data not available in cited literature |

| H | Bioactivity not specified | Data not available in cited literature |

| I | Potential Anti-HIV Activity (inferred from related compounds) | Data not available in cited literature |

| J | Potential Anti-HIV Activity (inferred from related compounds) | Data not available in cited literature |

Biological Functions and Signaling Pathways

While direct signaling pathways for each specific Heteroclitin have not been extensively elucidated, the broader class of dibenzocyclooctadiene lignans from the Schisandraceae family, to which Heteroclitins belong, is known to modulate several key cellular signaling pathways. A comprehensive review of these lignans highlights their involvement in anticancer and anti-inflammatory processes.

These mechanisms include the modulation of critical signaling cascades such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key regulator of the inflammatory response.

-

MAPK (Mitogen-Activated Protein Kinase): A pathway involved in cellular proliferation, differentiation, and apoptosis.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): A crucial pathway in cell survival and growth.

A transcriptome analysis of Kadsura heteroclita has identified genes involved in the biosynthesis of lignans, which lays the groundwork for understanding the endogenous production of these compounds.[4] However, the downstream signaling effects of Heteroclitins D, H, I, and J remain a key area for future research.

Below is a generalized representation of a potential experimental workflow to investigate the impact of a Heteroclitin on a signaling pathway.

Caption: Generalized workflow for studying Heteroclitin effects on cell signaling pathways.

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for the primary biological activities associated with Heteroclitins D, I, and J.

L-type Calcium Channel Inhibition Assay (for Heteroclitin D)

The inhibitory effect of compounds on L-type calcium channels is often assessed using electrophysiological techniques, such as the whole-cell patch-clamp method, or cell-based fluorescence assays.

Principle: This assay measures the influx of calcium ions through L-type calcium channels in response to membrane depolarization. The inhibitory potential of a test compound is determined by its ability to reduce this influx.

General Protocol (Cell-based Fluorescence Assay):

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the subunits of the L-type calcium channel complex are cultured to confluence in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated to allow for adherence.

-

Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Compound Incubation: The dye solution is replaced with a buffer containing varying concentrations of the test compound (e.g., Heteroclitin D).

-

Depolarization and Signal Detection: A depolarizing agent (e.g., a high concentration of potassium chloride) is added to the wells to open the voltage-gated L-type calcium channels. The resulting change in fluorescence, indicative of calcium influx, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Caption: Workflow for a cell-based L-type calcium channel inhibition assay.

Anti-HIV Activity Assay (for Heteroclitin I and J)

The anti-HIV activity of natural products is typically evaluated in vitro by assessing their ability to inhibit viral replication in susceptible human cell lines.

Principle: This assay measures the protective effect of a compound against HIV-induced cell death (cytopathic effect) or the inhibition of viral-specific enzymes like reverse transcriptase.

General Protocol (Cytopathic Effect Inhibition Assay):

-

Cell Culture: A human T-cell line susceptible to HIV infection (e.g., MT-4 cells) is maintained in an appropriate culture medium.

-

Assay Setup: Cells are seeded in a 96-well microtiter plate.

-

Compound Addition: The test compounds (e.g., Heteroclitin I or J) are serially diluted and added to the wells.

-

Viral Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include cells with virus only (virus control) and cells without virus or compound (cell control).

-

Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication and the development of a cytopathic effect (typically 5-7 days).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.

-

Data Analysis: The half-maximal effective concentration (EC₅₀), the concentration at which the compound protects 50% of the cells from the viral cytopathic effect, is calculated. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the therapeutic index (SI = CC₅₀/EC₅₀).

Caption: Workflow for an in vitro anti-HIV cytopathic effect inhibition assay.

Conclusion and Future Directions

The Heteroclitins represent a class of natural products with demonstrated and potential bioactivities that warrant further in-depth investigation. While Heteroclitin D has been identified as an L-type calcium channel inhibitor, and compounds related to Heteroclitins I and J have shown promise in the context of anti-HIV research, there remain significant gaps in our understanding.

Future research should prioritize:

-

The isolation and full characterization of Heteroclitins H and J to determine their molecular formulas, weights, and structures.

-

Quantitative bioactivity studies to determine the IC₅₀ and EC₅₀ values of these compounds in their respective assays.

-

Elucidation of the specific signaling pathways modulated by each Heteroclitin to understand their mechanisms of action at a molecular level.

-

In vivo studies to assess the efficacy, pharmacokinetics, and safety of these compounds.

This technical guide serves as a consolidated resource to facilitate these future research endeavors, ultimately aiming to unlock the full therapeutic potential of the Heteroclitin family of compounds.

References

Unveiling the Ethnobotanical Potential of Kadsura heteroclita and its Bioactive Lignans

A Technical Guide for Researchers and Drug Development Professionals

Foreword

Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family, has a rich history of use in traditional medicine, particularly in China and other parts of Asia. Known colloquially as "Xue Tong" in Tujia ethnomedicine, this vining shrub has been employed for centuries to treat a variety of ailments, ranging from inflammatory conditions to liver disorders. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites, primarily lignans (B1203133) and triterpenoids, which are believed to be responsible for its therapeutic effects.

This technical guide provides an in-depth exploration of the ethnobotanical uses of Kadsura heteroclita, with a particular focus on its characteristic dibenzocyclooctadiene lignans. While the specific compound "Heteroclitin B" was not identified in the scientific literature pertaining to this plant species, this guide will delve into the established family of "Heteroclitin" lignans and other significant compounds isolated from Kadsura heteroclita. We will examine their biological activities, present quantitative data from key studies, and provide detailed experimental protocols for their isolation and evaluation. Furthermore, this guide will visualize the known mechanisms of action through signaling pathway diagrams, offering a comprehensive resource for researchers and professionals in the field of natural product drug discovery.

Ethnobotanical Uses of Kadsura heteroclita

The traditional medicinal applications of Kadsura heteroclita are diverse, with different parts of the plant being utilized for specific therapeutic purposes. The stems and roots are the most commonly used parts in traditional Chinese medicine (TCM).[1]

Primary Traditional Uses:

-

Rheumatoid Arthritis and Inflammatory Conditions: The stems of K. heteroclita are a cornerstone of Tujia ethnomedicine for the treatment of rheumatoid arthritis (RA), muscle and joint spasms, and general inflammation.[2][3] This traditional application is supported by modern pharmacological studies demonstrating the anti-inflammatory and analgesic properties of its extracts.[3]

-

Hepatitis and Liver Support: The plant has been traditionally used to treat hepatitis.[2] This aligns with research indicating the hepatoprotective potential of its constituent lignans.

-

Gastrointestinal Ailments: Traditional uses include the treatment of gastric and duodenal ulcers, as well as digestive issues.[1][4]

-

Menstrual Irregularities: The roots and stems have been used in folk medicine to address irregular menstruation.[1]

Other Documented Uses:

-

Traumatic Injury and Pain Relief: Various parts of the plant have been applied to treat traumatic injuries and alleviate pain.[5]

-

Stomach Complaints: It has been used as a remedy for general stomach ailments.[4]

Bioactive Compounds from Kadsura heteroclita

Phytochemical analysis of Kadsura heteroclita has led to the isolation and identification of a large number of compounds, with lignans and triterpenoids being the most prominent.[2][3]

The "Heteroclitin" Family of Lignans

A significant number of dibenzocyclooctadiene lignans with the "Heteroclitin" prefix have been isolated from Kadsura heteroclita. These compounds are of particular interest due to their demonstrated biological activities. Some of the notable members of this family include:

-

Heteroclitin D

-

Heteroclitin H

-

Heteroclitin I and J

-

Heteroclitin P and Q

-

Heteroclitin R and S

Other Bioactive Lignans and Triterpenoids

Beyond the "Heteroclitin" series, numerous other lignans and triterpenoids contribute to the pharmacological profile of K. heteroclita. These include various kadsurins, schisanlactones, and other complex molecules.[3]

Quantitative Data on Biological Activities

The bioactive compounds isolated from Kadsura heteroclita have been evaluated in a range of in vitro assays, providing quantitative measures of their potency. The following tables summarize key findings.

Table 1: Anti-inflammatory and Anti-Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RAFLS) Activity of Compounds from Kadsura heteroclita

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| Kadsuindutain A | NO Production Inhibition | RAW264.7 | 10.7 µM | |

| Kadsuindutain B | NO Production Inhibition | RAW264.7 | 15.2 µM | |

| Kadsuindutain C | NO Production Inhibition | RAW264.7 | 20.1 µM | |

| Kadsuindutain D | NO Production Inhibition | RAW264.7 | 34.0 µM | |

| Kadsuindutain E | NO Production Inhibition | RAW264.7 | 25.5 µM | |

| Schizanrin F | NO Production Inhibition | RAW264.7 | 18.9 µM | |

| Schizanrin O | NO Production Inhibition | RAW264.7 | 22.4 µM | |

| Schisantherin J | NO Production Inhibition | RAW264.7 | 19.8 µM | |

| Compound 2 (a 3,4-seco-cycloartane triterpenoid) | Anti-RAFLS | RAFLS | 19.81 ± 0.26 µM | [2] |

| Compound 10 (a known triterpenoid) | Anti-RAFLS | RAFLS | 12.73 ± 0.29 µM | [2] |

| Compound 13 (a known triterpenoid) | Anti-RAFLS | RAFLS | 5.70 ± 0.24 µM | [2] |

| Compound 14 (a known triterpenoid) | Anti-RAFLS | RAFLS | 9.25 ± 0.79 µM | [2] |

| Compound 15 (a known triterpenoid) | Anti-RAFLS | RAFLS | 5.66 ± 0.52 µM | [2] |

| Compound 17 (a known triterpenoid) | Anti-RAFLS | RAFLS | 11.91 ± 0.44 µM | [2] |

| Compound 18 (a known triterpenoid) | Anti-RAFLS | RAFLS | 13.22 ± 0.27 µM | [2] |

| Compound 19 (a known triterpenoid) | Anti-RAFLS | RAFLS | 15.94 ± 0.36 µM | [2] |

Table 2: Cytotoxic Activity of Compounds from Kadsura heteroclita

| Compound | Cell Line | IC50 | Reference |

| Kadheterin A | HL-60 | 14.59 µM | |

| Heteroclitalactone D | HL-60 | 6.76 µM | |

| Compound 7 (Xuetongsu A) | HL-60 | 50.0 µM |

Table 3: Hepatoprotective Activity of Lignans from Kadsura heteroclita against APAP-induced Toxicity in HepG2 Cells

| Compound | Concentration | % Increase in Cell Viability | Reference |

| Compound 22 | 10 µM | 12.93% | [2] |

| Compound 25 | 10 µM | 25.23% | [2] |

| Compound 31 | 10 µM | 13.91% | [2] |

| Bicyclol (Positive Control) | 10 µM | 12.60% | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of compounds from Kadsura heteroclita.

Extraction and Isolation of Lignans and Triterpenoids

The following protocol is a representative method for the isolation of bioactive compounds from the leaves of Kadsura heteroclita.[2]

Protocol:

-

Plant Material Preparation: Air-dry the leaves of K. heteroclita and powder them.

-

Extraction: Extract the powdered leaves (e.g., 8 kg) three times with 90% ethanol (B145695) (e.g., 24.0 L) for 1.5 hours each time using ultrasonic extraction.

-

Concentration: Evaporate the combined ethanol extracts under reflux to obtain a crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and successively partition with dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (EtOAc) to yield DCM-soluble and EtOAc-soluble fractions.

-

Chromatographic Separation:

-

Subject the DCM-soluble fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone.

-

Further separate the resulting fractions using column chromatography on Sephadex LH-20 with a DCM-methanol mixture.

-

Purify the sub-fractions by semi-preparative High-Performance Liquid Chromatography (HPLC) using methanol-water or acetonitrile-water solvent systems to yield pure compounds.

-

Visualization of Experimental Workflow:

References

- 1. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]

- 3. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Proteins and Cellular Pathways of Heteroclitin B

Abstract: Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from medicinal plants such as Kadsura heteroclita and Schisandra chinensis, has garnered interest for its potential therapeutic properties. While direct comprehensive studies on this compound are limited, research on structurally related lignans (B1203133) from the same genera provides significant insights into its likely mechanism of action. This technical guide synthesizes the available information on the probable target proteins and cellular pathways of this compound, with a focus on its cytotoxic and anti-cancer activities. This document is intended for researchers, scientists, and drug development professionals, providing a compilation of quantitative data, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Introduction

This compound belongs to the family of dibenzocyclooctadiene lignans, a class of natural products known for a wide range of biological activities. These compounds, predominantly found in plants of the Schisandraceae family, have been investigated for their anti-inflammatory, anti-HIV, and anti-cancer properties. This guide focuses on the cytotoxic effects of this compound and its congeners, elucidating the molecular mechanisms that likely underlie these activities. The information presented herein is largely extrapolated from studies on other closely related dibenzocyclooctadiene lignans, providing a robust framework for understanding the potential therapeutic applications of this compound.

Putative Cellular Mechanisms of Action

Based on the activities of related lignans, the primary anti-cancer effects of this compound are likely mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These processes are orchestrated through the modulation of several key cellular signaling pathways.

Induction of Apoptosis

Apoptosis is a critical process for removing damaged or cancerous cells. Dibenzocyclooctadiene lignans have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Target Proteins and Pathways:

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for regulating the intrinsic apoptotic pathway. Lignans from Schisandra have been observed to modulate the expression of these proteins, tipping the balance towards apoptosis.

-

Caspases: The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis. Lignans likely induce the cleavage and activation of these proteases, leading to the dismantling of the cell.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Several Schisandra lignans have been shown to inhibit this pathway, thereby promoting apoptosis.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Lignans may modulate this pathway to promote apoptotic signaling.

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and inflammation. Inhibition of NF-κB activation is another mechanism by which lignans may exert their anti-cancer effects.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and related lignans likely inhibit cancer cell proliferation by causing cell cycle arrest, preventing the cells from progressing through the division cycle. This is often observed at the G1/S or G2/M checkpoints.

Key Target Proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is controlled by the sequential activation of CDKs, which are regulated by cyclins. Lignans may alter the expression or activity of key players like Cyclin D1, CDK4, and CDK6.

-

Cell Cycle Inhibitors: Proteins such as p21 and p27 can halt the cell cycle. Lignans may upregulate the expression of these inhibitors.

Quantitative Data on the Cytotoxic Activity of Related Lignans

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Kadheterin A | HL-60 | Human promyelocytic leukemia | 14.59 | [1] |

| Kadusurain A | A549 | Human lung carcinoma | 1.05 µg/mL | [2] |

| HCT116 | Human colon carcinoma | 12.56 µg/mL | [2] | |

| HL-60 | Human promyelocytic leukemia | 2.34 µg/mL | [2] | |

| HepG2 | Human hepatoma | 5.87 µg/mL | [2] | |

| Kadsuindutain A | RAW264.7 | Murine macrophage (NO production) | 10.7 | [3] |

| Kadsuindutain B | RAW264.7 | Murine macrophage (NO production) | 15.2 | [3] |

| Schisantherin A | Various | Multidrug resistance reversal | - | |

| Gomisin A | Various | Carcinogenesis inhibition | - | [4] |

Note: The presented data is for compounds structurally related to this compound and should be considered as indicative of its potential activity.

Signaling Pathway and Experimental Workflow Diagrams

Putative Apoptosis Induction Pathway of this compound

Caption: A diagram illustrating the potential signaling pathways modulated by this compound to induce apoptosis.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

Caption: A schematic of the experimental workflow to evaluate the cytotoxic and apoptotic effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and untreated cells and determine the protein concentration using a BCA or Bradford assay.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin.[6]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

70% cold ethanol (B145695)

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7][8]

Conclusion

While direct experimental data on this compound is currently limited, the extensive research on related dibenzocyclooctadiene lignans from Kadsura and Schisandra species provides a strong foundation for predicting its biological activities. It is highly probable that this compound exerts cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. The key cellular pathways likely involved are the PI3K/Akt, MAPK, and NF-κB signaling pathways, with a significant role for the modulation of Bcl-2 family proteins and the activation of caspases. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic investigation of this compound's mechanism of action, which will be crucial for its further development as a potential therapeutic agent. Future research should focus on direct target identification and in vivo efficacy studies to validate these promising preclinical findings.

References

- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

In Silico Docking Analysis of Heteroclitin B: A Potential Inhibitor of HIV-1 Reverse Transcriptase

A Technical Whitepaper for Drug Discovery Professionals

Abstract